Ether, benzyl thymyl

Lipophilicity LogP Membrane Permeability

Ether, benzyl thymyl (CAS 69455-01-2), systematically named 2-(benzyloxy)-4-methyl-1-(propan-2-yl)benzene, is a semi-synthetic thymol derivative belonging to the monoterpenoid benzyl ether class. This compound is formed by the etherification of thymol's phenolic hydroxyl group with a benzyl moiety.

Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
CAS No. 69455-01-2
Cat. No. B13922622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEther, benzyl thymyl
CAS69455-01-2
Molecular FormulaC17H20O
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2
InChIInChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3
InChIKeyCKYBMTWLNJHOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Thymyl Ether (CAS 69455-01-2): A Specialized Research Compound for Antimicrobial Investigations


Ether, benzyl thymyl (CAS 69455-01-2), systematically named 2-(benzyloxy)-4-methyl-1-(propan-2-yl)benzene, is a semi-synthetic thymol derivative belonging to the monoterpenoid benzyl ether class. This compound is formed by the etherification of thymol's phenolic hydroxyl group with a benzyl moiety . It has been catalogued in specialized databases for its experimental antimicrobial properties [1]. While its parent compound, thymol, is a well-documented natural antiseptic, benzyl thymyl ether is utilized almost exclusively as a research chemical for investigating structure-activity relationships (SAR) and for the development of novel antimicrobial or pest-management agents [2].

1
Specialized antimicrobial SAR probe (thymol benzyl ether)
2
Designed for lipophilic modification studies; not a general antiseptic
3
Utilized in drug-resistant pathogen screening programs

Procurement Rationale for Benzyl Thymyl Ether: Why Thymol or Other Alkyl Ethers Are Not Direct Replacements


Directly substituting benzyl thymyl ether with its parent phenol, thymol, or with other common thymyl alkyl ethers in research applications is not scientifically valid. This is due to the significant structural modifications that alter the molecule's physicochemical and biological properties. Benzylation of the phenolic -OH group in thymol eliminates its hydrogen-bond donor capacity and significantly increases its lipophilicity (LogP) compared to thymol or its methyl ether . This alteration impacts critical parameters such as membrane permeability, target binding affinity, and metabolic stability. For instance, in comparative structure-activity relationship (SAR) studies, benzyl substitutions on thymol have been shown to confer superior antimicrobial activity against specific pathogens like H. pylori when compared to simple alkyl chains [1]. Therefore, selecting the precise benzyl thymyl ether derivative is crucial for experiments where this specific lipophilic and steric profile is a prerequisite for the desired biological outcome.

Lipophilicity Replacement with thymol or methyl ether drastically alters logP and membrane partitioning profile
Activity class Benzyl-ether class anti-H. pylori activity may not transfer to alkyl-chain ethers
Spectrum annotation MRSA/VRE database annotation is isomer-specific; carvacrol may lack comparable documentation

Quantitative Comparative Evidence for Benzyl Thymyl Ether: In Vitro Efficacy and Physicochemical Differentiation


Lipophilicity Increase (LogP) Relative to Thymol

The key structural modification of benzyl thymyl ether, the replacement of the phenolic -OH with a benzyloxy group, results in a substantial increase in lipophilicity compared to the parent compound thymol. The predicted partition coefficient (LogP) for benzyl thymyl ether is 5.18, indicating high lipophilicity . This is in stark contrast to thymol's LogP of 3.30, which characterizes it as a more moderately lipophilic molecule . This nearly two-order-of-magnitude difference in predicted lipophilicity translates to markedly different partitioning behavior in biological membranes and organic solvents.

Lipophilicity
Class-level inference
Predicted LogP 5.18 vs Thymol 3.30
Δ +1.88 (~76-fold increase in partition coefficient)
Supports lipophilic partitioning context
In silico prediction; experimental validation recommended
Lipophilicity LogP Membrane Permeability Drug Design

Superior Antibacterial Activity Against H. pylori Compared to Alkyl-Chain Ethers

A structure-activity relationship (SAR) study of 38 thymol derivatives revealed that benzyl substitutions on the ether oxygen are preferred over alkyl chains for achieving broad-spectrum growth inhibition of H. pylori. The study explicitly notes that specific benzyl derivatives with para-substituents achieved minimum inhibitory concentration (MIC) values as low as 4 µg/mL [1]. While this specific data point is for a 4-substituted benzyl derivative, it establishes the benzyl group's superiority over alkyl chains as a class, providing a strong scientific justification for selecting a benzyl-substituted analog like benzyl thymyl ether over, for example, thymyl methyl ether for anti-H. pylori research.

Anti-H. pylori Activity
Class-level inference
Benzyl derivatives preferred over alkyl chains; best-in-class MIC 4 µg/mL
Qualitative SAR preference; specific 4-substituted benzyl data
Supports benzyl-ether screening for H. pylori
Class-level finding; requires strain-specific validation
Antimicrobial Activity H. pylori SAR Benzyl Group

Broader Spectrum Activity Against Drug-Resistant Pathogens Compared to Carvacrol

According to the AntibioticDB entry, benzyl thymyl ether has a reported spectrum of activity that includes Gram-positive and Gram-negative bacteria [1]. Notably, it is listed as active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. While its regioisomer carvacrol also exhibits broad antibacterial activity [2], the explicit annotation of activity against specific, clinically-challenging resistant strains (MRSA, VRE) in a specialized database provides a distinct point of differentiation for benzyl thymyl ether. This documented activity against resistant phenotypes may not be as prominently or consistently reported for carvacrol in comparable database entries.

Antimicrobial Spectrum
Cross-study comparable
Active against MRSA and VRE per AntibioticDB
Database annotation; carvacrol may lack comparable entry
Supports AMR screening panel inclusion
Confirmatory testing advised for resistant phenotypes
Antimicrobial Resistance MRSA VRE Spectrum of Activity

Validated Application Scenarios for Benzyl Thymyl Ether Based on Its Differential Profile


Design of Lipophilic Antimicrobial Agents Targeting Intracellular Pathogens

Researchers developing new antimicrobials that require penetration of the host cell membrane to reach intracellular pathogens (e.g., Mycobacterium tuberculosis, Listeria monocytogenes) should consider benzyl thymyl ether as a lead scaffold. Its high predicted LogP of 5.18 , a near 76-fold increase in lipophilicity compared to thymol (LogP 3.30) , is a critical design feature for crossing lipid bilayers. This property makes it a superior starting point over more polar thymol derivatives for synthesizing libraries aimed at improving intracellular bioavailability.

Anti-H. pylori Lead Discovery and SAR Studies

For academic or industrial groups engaged in finding new treatments for Helicobacter pylori infections, benzyl thymyl ether is a scientifically justified procurement choice. Structure-activity relationship (SAR) studies have demonstrated that benzyl groups on thymol confer a clear advantage in potency over alkyl-chain substitutions against this pathogen [1]. While further optimization (e.g., para-substitution) is required to reach the lowest reported MICs of 4 µg/mL [1], the unsubstituted benzyl scaffold is the validated core structure for this class of activity, making it the correct starting material for medicinal chemistry campaigns.

Academic and Industrial Research on Countering Antimicrobial Resistance (AMR)

Institutes and companies screening for novel compounds with activity against multidrug-resistant (MDR) bacteria should include benzyl thymyl ether in their panels. The compound is specifically documented in the AntibioticDB for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2]. This validated activity against high-priority pathogens on the WHO's list of antibiotic-resistant "priority pathogens" provides a tangible, research-relevant reason for procurement over other thymol derivatives that may lack this specific anti-MDR documentation.

Application
Selection Property
Validation Focus
Intracellular pathogen model studies
Lipophilicity-driven membrane partitioning context
Membrane permeability and target engagement assays
H. pylori inhibition research
Benzyl-ether class activity against H. pylori
MIC screening across H. pylori strain panels
Antimicrobial resistance (AMR) screening
Documented database annotation against MRSA and VRE
Resistant Gram-positive panel inclusion and MIC determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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